Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is an organic compound that boasts a complex structure, comprising pyrido[2,3-d]pyrimidine, thiophene, and ester groups. This compound finds relevance in various scientific research sectors due to its unique properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from the preparation of the pyrido[2,3-d]pyrimidine core. This core can be synthesized through a condensation reaction between 2-aminopyrimidine and a beta-keto ester. Subsequent reactions incorporate the thiophene ring and the ethylthio group, requiring specific catalysts and reaction conditions, such as elevated temperatures and inert atmospheres.
Industrial Production Methods: In industrial settings, the synthesis process is scaled up, often using automated reactors to maintain consistent reaction conditions and high yield. Optimization of the reaction parameters, such as solvent choice, reaction time, and temperature, ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the ethylthio group, forming sulfoxides or sulfones under specific oxidizing conditions.
Reduction: It may also be reduced, especially at the carbonyl group, yielding alcohol derivatives.
Substitution: Substitution reactions can occur, notably on the thiophene ring, where halogens or other nucleophiles can be introduced.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.
Reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Halogens (e.g., bromine or chlorine) and other nucleophiles for substitution reactions.
Major Products Formed: The major products from these reactions include sulfoxides, sulfones, alcohol derivatives, and halogenated or substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is valuable in:
Chemistry: As an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor, affecting metabolic pathways.
Medicine: Explored for its therapeutic potential, particularly in cancer treatment and antimicrobial applications.
Industry: Used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby disrupting the enzyme's functionality. Pathways involved often include key metabolic processes, making the compound a focal point in drug discovery and development.
Comparison with Similar Compounds
Compared to other pyrido[2,3-d]pyrimidine derivatives, Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its ethylthio and thiophene groups, which impart distinct reactivity and biological activity. Similar compounds include:
Methyl 7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (lacking the ethylthio group).
Ethyl 2-(methylthio)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (different ester group).
2-(Ethylthio)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid (carboxylic acid instead of ester).
Properties
IUPAC Name |
methyl 2-ethylsulfanyl-7-methyl-4-oxo-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-4-23-16-18-13-12(14(20)19-16)11(9-6-5-7-24-9)10(8(2)17-13)15(21)22-3/h5-7,11H,4H2,1-3H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAUYPCVIGUASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CS3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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